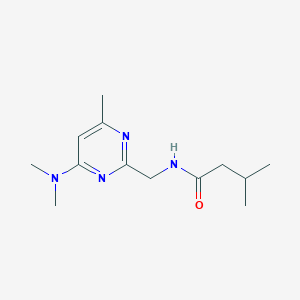

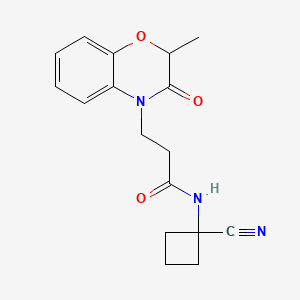

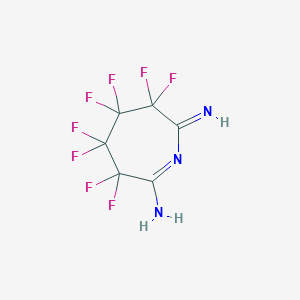

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of a compound similar to yours was solved by single crystal X-ray diffraction (SXRD) techniques . The DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .

Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP), a compound structurally similar to yours, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

Research on similar compounds, especially those involving dimethylamino groups, often focuses on their pharmacokinetic properties. These studies aim to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, ketamine, which shares some structural similarities, has been extensively studied for its pharmacokinetics and pharmacodynamics in anesthesia and pain therapy, highlighting its potential for low-dose applications in treating chronic pain and depression due to its NMDA receptor antagonism (Peltoniemi et al., 2016).

Neurochemistry and Neurotoxicity Research

Compounds with dimethylamino groups have also been the subject of neurochemical and neurotoxicity studies. For example, MDMA (Ecstasy) research has provided insights into its effects on serotonin release and reuptake in the brain, informing our understanding of the neurobiological underpinnings of mood, perception, and emotion (McKenna & Peroutka, 1990). Such studies could suggest potential neurobiological roles or effects of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide, warranting further investigation.

Toxicology and Environmental Health

Toxicological studies on similar compounds, particularly focusing on their environmental presence and impact on health, could provide a framework for assessing the safety and environmental risks of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide. For example, research into the toxicity and health risks of herbicides like paraquat has underscored the importance of understanding the ecological and health implications of chemical compounds widely used in agriculture (Tsai, 2013).

Safety And Hazards

Orientations Futures

Organic nonlinear optical (ONLO) crystals have abundant molecular design possibilities for considerable interest in the fast-growing field of integrated photonics systems and ultra-fast communication technologies because of their unique properties endowed with very high optical susceptibilities, intense ultra-fast response time, and high damage tolerance .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-13(18)14-8-11-15-10(3)7-12(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRHCUGCTGJZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)

![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)